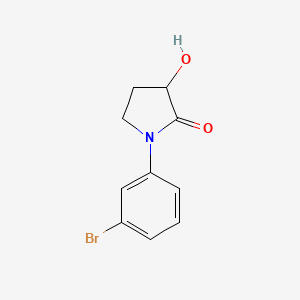

1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one

Übersicht

Beschreibung

1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one (1-BHP) is an organic compound of the pyrrolidine family that has been the subject of increasing research interest in recent years. It is a versatile intermediate in organic synthesis, and has been used in a wide range of applications in the fields of medicine, biology and chemistry.

Wissenschaftliche Forschungsanwendungen

Pharmacology

1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one, also known as 1-(3’-bromophenyl)-heliamine (BH), is a synthetic tetrahydroisoquinoline that has been investigated for the treatment of arrhythmias .

Anticancer Research

1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one has also been used in the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have shown significant anticancer activity .

The compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques . The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10−5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines . The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Metabolite Characterization

This compound has been used in metabolite characterization studies . A study used UHPLC-Q-Orbitrap-MS to find that M1-A/M1-B was a demethylated metabolite of 1-(3’-bromophenyl)-heliamine (BH). It showed a protonated molecular ion peak at m/z 336.0416, and its major fragmental ions were observed at m/z 319.0154, 286.9890, 238.0988, 170.9628, and 165.0788 .

Synthesis of β-ketoenol-pyrazole

1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one has been used in the synthesis of β-ketoenol-pyrazole . The β-ketoenol form was recrystallized from methanol (95%) to obtain the (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one compound which was confirmed by FT-IR, 1 H-NMR, 13 C NMR, and mass spectroscopy .

Cardiovascular Disease Treatment

1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one, also known as 1-(3’-bromophenyl)-heliamine (BH), is a synthetic tetrahydroisoquinoline that has been investigated for the treatment of cardiovascular diseases . Cardiovascular disease is a widespread condition with 80% of the disease burden all over the world . It is estimated that 17.9 million people die each year from cardiovascular diseases worldwide . This study focuses on the pharmacokinetic characterization of BH, as well as the identification of its metabolites, both in vitro and in vivo .

Synthesis of Antifungal Agents

1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one has been used in the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines . These were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .

Eigenschaften

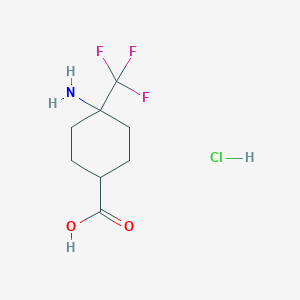

IUPAC Name |

1-(3-bromophenyl)-3-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-2-1-3-8(6-7)12-5-4-9(13)10(12)14/h1-3,6,9,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHUCBIENHCHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)

![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)

![5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B1383284.png)

amine hydrochloride](/img/structure/B1383285.png)

![5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1383286.png)